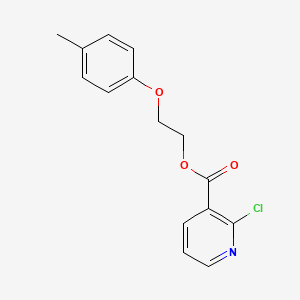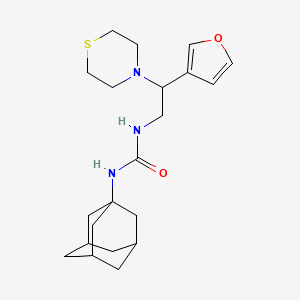
1-((1R,3s)-adamantan-1-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,3s)-adamantan-1-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea, also known as AFTU, is a synthetic compound with potential applications in scientific research. AFTU belongs to the class of adamantan-1-yl urea derivatives and has been shown to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of compounds containing adamantane, urea, and thiourea frameworks have been a focus of several studies due to their interesting chemical and physical properties. Adamantane derivatives are known for their unique structure, leading to applications in medicinal chemistry and materials science. For instance, the synthesis of 1,3-disubstituted ureas with adamantane units has been reported, showing inhibitory activity against human soluble epoxide hydrolase (sEH) and enhanced solubility in water (Butov et al., 2017). Similarly, research on the synthesis of adamantyl urea and thiourea modified dendrimers has shown their potential as peptide carriers, indicating their utility in drug delivery systems (Boas et al., 2002).
Biological Activities
The biological activities of adamantane-containing compounds have been a subject of interest, particularly their antimicrobial and antifungal properties. For example, adamantane-isothiourea hybrid derivatives have shown significant in vitro antimicrobial activity against a variety of pathogenic bacteria and fungi, as well as in vivo hypoglycemic activity in diabetic rat models (Al-Wahaibi et al., 2017). These findings suggest potential applications of these compounds in the development of new antimicrobial agents and diabetes treatments.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S/c25-20(23-21-10-15-7-16(11-21)9-17(8-15)12-21)22-13-19(18-1-4-26-14-18)24-2-5-27-6-3-24/h1,4,14-17,19H,2-3,5-13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUAPRIMPWQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=COC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,3s)-adamantan-1-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea](/img/structure/B2781399.png)
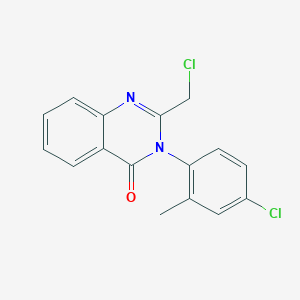
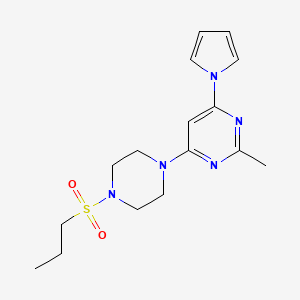
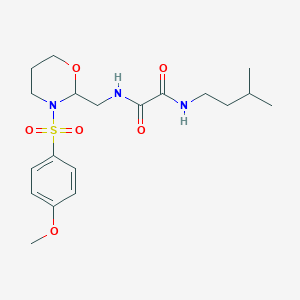
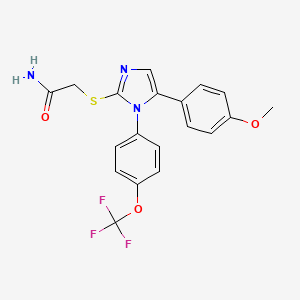
![6-[5-(3,3-Difluorocyclobutanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2781412.png)
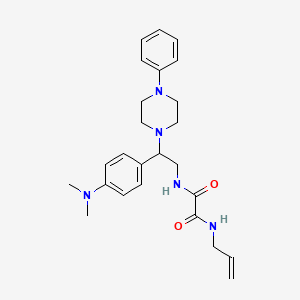
![N-mesityl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2781415.png)
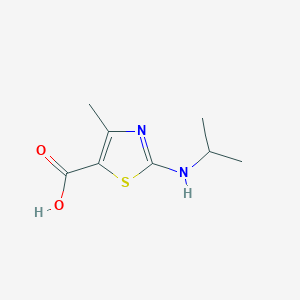
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2781418.png)
![2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2781419.png)
![4-[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2781420.png)

